molecular formula C17H12Cl2N2O3S B2719145 Ethyl 2-(3,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate CAS No. 888409-54-9

Ethyl 2-(3,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate

Cat. No. B2719145
CAS RN: 888409-54-9
M. Wt: 395.25
InChI Key: XNWXHESAXMABBS-UHFFFAOYSA-N
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Description

Ethyl 2-(3,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate (EDBC) is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. EDBC belongs to the family of benzothiazoles, which are known for their diverse biological activities, including antitumor, antibacterial, antifungal, and anti-inflammatory properties.

Scientific Research Applications

  • Synthesis and Biological Properties :

    • Ethyl 2-aminobenzo[d]thiazole-6-carboxylate, a related compound, was reacted with piperidine to produce ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate. This compound demonstrated good antibacterial and antifungal activities in biological studies, showcasing its potential in medical research and pharmaceutical applications (Shafi, Rajesh, & Senthilkumar, 2021).
  • Anticancer and Immunomodulatory Activities :

    • Derivatives of ethyl 6‐bromo‐3‐methyl‐1,3‐thiazolo[3,2‐a]benzimidazole‐2‐carboxylate showed significant inhibition of LPS‐stimulated NO generation from Raw murine macrophage 264.7. Some compounds also demonstrated strong cytotoxicity against colon carcinoma and hepatocellular carcinoma cells, indicating potential in cancer treatment research (Abdel‐Aziz, Gamal-Eldeen, Hamdy, & Fakhr, 2009).
  • Synthetic Studies and Crystallographic Behavior :

    • Ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized and characterized, with its structure further investigated through DFT quantum chemical methods. This compound's synthesis and characterization contribute to the field of organic chemistry and material science, providing insights into new molecular structures (Haroon, Akhtar, Yousuf, Baig, Tahir, & Rasheed, 2018).
  • Antitumor Activities :

    • Ethyl 2‐substituted‐aminothiazole‐4‐carboxylate analogs were synthesized and tested for in vitro antitumor activity, showing potential anticancer activity. One analog exhibited remarkable activity against the RPMI‐8226 leukemia cell line, suggesting its potential in developing new antitumor agents (El-Subbagh, Abadi, & Lehmann, 1999).
  • Photochemical Reactions and Photophysical Properties :

    • Ethyl 2-iodothiazole-5-carboxylate underwent a photochemical reaction to produce ethyl 3-phenylisothiazole-4-carboxylate, a compound studied for its photophysical properties and its potential as a singlet-oxygen sensitizer. These properties are of interest in the field of photochemistry and could have applications in the development of new photodynamic therapy agents (Amati, Belviso, D’Auria, Lelj, Racioppi, & Viggiani, 2010).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting that this compound may also target Mycobacterium tuberculosis.

Mode of Action

Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis , suggesting that this compound may also interact with the bacterium to inhibit its growth.

Biochemical Pathways

Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis , suggesting that this compound may also affect the biochemical pathways involved in the growth and replication of this bacterium.

Result of Action

Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis , suggesting that this compound may also have a similar effect.

properties

IUPAC Name

ethyl 2-[(3,5-dichlorobenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O3S/c1-2-24-16(23)9-3-4-13-14(7-9)25-17(20-13)21-15(22)10-5-11(18)8-12(19)6-10/h3-8H,2H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWXHESAXMABBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate

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